2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine
Overview
Description
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine is a fluorinated aromatic compound with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine typically involves the reaction of 2,6-difluorobenzyl bromide with 3-fluoro-6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenol
- 2,6-Difluoroaniline
Uniqueness
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c1-7-5-6-10(15)12(16-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJLTCGRKGCBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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